Cortisone Acetate

Description

This compound was first isolate in 1935 and became more widely researched in 1949. Since then, glucocorticoids such as this compound have been used to treat a number of inflammatory conditions such as endocrine, rheumatic, collagen, dermatologic, allergic, ophthalmic, respiratory, hematologic, neoplastic, edematous, and gastrointestinal diseases and disorders. this compound was granted FDA approval on 13 June 1950.

This compound is the acetate salt form of cortisone, a synthetic or semisynthetic analog of the naturally occurring cortisone hormone produced by the adrenal glands with anti-inflammatory and immunomodulating properties. This compound diffuses through the cell membrane and binds to nuclear glucocorticoid receptors. The receptor-ligand complex binds to promotor regions of certain genes and initiates RNA transcription. This results in an induction of synthesis of certain anti-inflammatory proteins while inhibiting the synthesis of certain inflammatory mediators.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1950 and has 44 approved and 2 investigational indications.

The acetate ester of cortisone that is used mainly for replacement therapy in adrenocortical insufficiency and in the treatment of many allergic and inflammatory disorders.

See also: Cortisone (has active moiety).

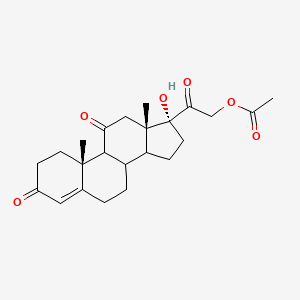

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRJWOMZKQRYTA-RFZYENFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022858 | |

| Record name | Cortisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.78e-02 g/L | |

| Record name | Cortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50-04-4 | |

| Record name | Cortisone, 21-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cortisone acetate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CORTISONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cortisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORTISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883WKN7W8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227-229, 222 °C | |

| Record name | Cortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cortisone acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

cortisone acetate mechanism of action in inflammatory pathways

An In-depth Technical Guide on the Core Mechanism of Action of Cortisone (B1669442) Acetate (B1210297) in Inflammatory Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cortisone acetate is a synthetic glucocorticoid pro-drug that exerts potent anti-inflammatory and immunosuppressive effects.[1] Its mechanism of action is multifaceted, primarily involving its conversion to the active metabolite, hydrocortisone (B1673445) (cortisol), which subsequently modulates gene expression through genomic and non-genomic pathways.[1][2] The core anti-inflammatory effects arise from the regulation of the glucocorticoid receptor (GR), leading to the suppression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] This guide provides a detailed examination of these molecular pathways, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the signaling cascades.

Pharmacokinetics: Conversion to the Active Form

This compound is not biologically active itself. Following administration, it undergoes rapid conversion in the liver to its active form, hydrocortisone (the synthetic equivalent of endogenous cortisol), by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[1] This metabolic activation is a critical first step for its therapeutic effects. Once converted, hydrocortisone diffuses across the cell membrane to interact with its intracellular receptor.[1][2]

Core Mechanism of Action: Genomic Pathways

The primary anti-inflammatory actions of hydrocortisone are mediated through genomic pathways that involve direct interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that is expressed in almost every cell.[5] These genomic effects, which typically manifest over hours, can be broadly categorized into transactivation and transrepression.[6][7]

Glucocorticoid Receptor Activation and Nuclear Translocation

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (Hsp90) and immunophilins (e.g., FKBP51).[8][9]

-

Ligand Binding: Hydrocortisone enters the cytoplasm and binds to the ligand-binding domain of the GR.[10]

-

Conformational Change: This binding induces a conformational change in the GR, causing the dissociation of the chaperone proteins.[3]

-

Dimerization & Translocation: The activated GR-ligand complexes form homodimers and translocate from the cytoplasm into the nucleus.[7][10]

Transactivation: Upregulation of Anti-Inflammatory Genes

Transactivation involves the GR homodimer directly binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[11][12] This interaction recruits coactivator molecules, leading to the increased transcription of anti-inflammatory proteins.[12]

-

Key Anti-Inflammatory Proteins Upregulated:

-

Lipocortin-1 (Annexin A1): Inhibits phospholipase A2, an enzyme crucial for producing inflammatory precursors like prostaglandins (B1171923) and leukotrienes.[3]

-

Inhibitor of NF-κB (IκBα): Sequesters NF-κB in the cytoplasm, preventing its pro-inflammatory action.[3]

-

Mitogen-activated protein kinase phosphatase-1 (MKP-1): Dephosphorylates and inactivates MAP kinases, key components of inflammatory signaling.[12]

-

Interleukin-10 (IL-10): An anti-inflammatory cytokine.[2]

-

While beneficial for inflammation control, transactivation is also associated with many of the metabolic side effects of glucocorticoid therapy.[10][13]

Transrepression: Suppression of Pro-Inflammatory Genes

Transrepression is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids and involves the suppression of pro-inflammatory gene expression without direct GR-DNA binding.[13][14] The activated GR interferes with the function of other transcription factors, most notably NF-κB and AP-1.[3][4]

-

Inhibition of NF-κB: NF-κB is a master regulator of inflammation, controlling the expression of cytokines, chemokines, and adhesion molecules.[3] The activated GR can repress NF-κB activity in several ways:

-

Inhibition of AP-1: The AP-1 transcription factor (a dimer of Fos and Jun proteins) also regulates inflammatory genes.[4] The activated GR can directly bind to AP-1, preventing it from activating gene transcription.[4][15]

By inhibiting these key pro-inflammatory pathways, this compound effectively "switches off" the transcription of numerous inflammatory mediators, including TNF-α, IL-1β, IL-6, and various chemokines.[12][16]

Caption: Genomic mechanism of this compound in inflammatory pathways.

Non-Genomic Pathways

In addition to the slower genomic effects, glucocorticoids can exert rapid, non-genomic actions that occur within minutes.[17][18] These mechanisms are less understood but are thought to involve:

-

Membrane-bound GR: Interactions with specific glucocorticoid receptors located on the cell membrane.[6]

-

Cytosolic GR-mediated effects: Interactions of the cytosolic GR with other signaling proteins that do not involve gene transcription.[7]

-

Physicochemical interactions: Non-specific interactions with cellular membranes that alter their fluidity and function.[7]

These rapid effects can influence ion channel activity and other signaling cascades, contributing to the overall therapeutic profile, particularly with high-dose pulse therapy.[7][19]

Quantitative Data Summary

The efficacy of a glucocorticoid is related to its binding affinity for the GR and its dose-dependent effects on inflammatory mediators. While specific values for this compound are less commonly reported than for its active form (hydrocortisone) or more potent synthetics, comparative data provides essential context.

Table 1: Relative Binding Affinity (RBA) of Various Glucocorticoids for the Glucocorticoid Receptor (Data is generalized for comparative purposes. The 21-acetate substitution on hydrocortisone can decrease affinity compared to the parent alcohol[20])

| Compound | Relative Binding Affinity (RBA)¹ |

| Dexamethasone | 100 |

| Fluticasone Propionate | ~1800 |

| Budesonide | ~935 |

| Prednisolone | ~15-20 |

| Hydrocortisone (Cortisol) | 10 |

| Aldosterone | 1 |

¹ RBA is typically measured in competitive binding assays against a radiolabeled standard like [³H]dexamethasone.[20]

Table 2: Representative Dose-Dependent Effects on Cytokine Levels in an LPS-Induced Inflammation Model (Data is hypothetical but representative of expected outcomes based on preclinical models[21])

| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |

| Vehicle Control | - | 50 ± 15 | 30 ± 10 |

| LPS Only | - | 1500 ± 250 | 1000 ± 150 |

| LPS + this compound | 10 | 950 ± 120 | 650 ± 100 |

| LPS + this compound | 25 | 500 ± 80 | 300 ± 60 |

| LPS + this compound | 50 | 200 ± 50 | 120 ± 40 |

*p < 0.05, **p < 0.01 vs. LPS Only group. Data presented as Mean ± SEM.

Key Experimental Protocols

Elucidating the mechanism of action of this compound involves several key experimental techniques.

Protocol: Glucocorticoid Receptor (GR) Nuclear Translocation Assay

This assay quantifies the movement of GR from the cytoplasm to the nucleus upon agonist binding.[8][22]

-

Objective: To measure the ability of a compound to induce GR nuclear translocation.

-

Materials:

-

U2OS or HEK293 cells stably expressing a GFP-tagged human GR (GFP-hGR).[8][22]

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), G418 for selection.

-

Test compound (this compound/Hydrocortisone) and reference agonist (Dexamethasone).[22]

-

Assay buffer, fixing solution (e.g., 4% paraformaldehyde), PBS.

-

Nuclear stain (e.g., Hoechst dye).[22]

-

96-well imaging plates.

-

-

Methodology:

-

Cell Seeding: Seed GFP-hGR expressing cells into a 96-well plate and culture until they form a sub-confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in serum-free assay buffer.

-

Treatment: Remove culture medium and add the compound solutions to the wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C and 5% CO₂.[22]

-

Fixation: Gently remove the compound solution and add fixing solution. Incubate for 20 minutes at room temperature.[22]

-

Staining: Wash the cells with PBS and add the Hoechst nuclear staining solution. Incubate for at least 30 minutes.[22]

-

Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images by quantifying the fluorescence intensity of GFP in the nucleus (co-localized with Hoechst stain) versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates translocation.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | C23H30O6 | CID 5745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Hydrothis compound? [synapse.patsnap.com]

- 4. Cross-talk between glucocorticoid receptor and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. innoprot.com [innoprot.com]

- 9. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. joe.bioscientifica.com [joe.bioscientifica.com]

- 20. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

Beyond the Usual Suspect: A Technical Guide to the Non-Glucocorticoid Receptor Molecular Targets of Cortisone Acetate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Cortisone (B1669442) acetate (B1210297), a synthetic glucocorticoid, is widely recognized for its potent anti-inflammatory and immunosuppressive effects, which are primarily mediated through its interaction with the cytosolic glucocorticoid receptor (GR). Upon activation, the GR translocates to the nucleus and modulates the transcription of target genes. However, a growing body of evidence reveals that the pharmacological actions of cortisone acetate and its active metabolite, cortisol, extend beyond this classical genomic pathway. This technical guide provides an in-depth exploration of the molecular targets of this compound that are independent of the canonical glucocorticoid receptor signaling cascade. Understanding these alternative mechanisms is crucial for a comprehensive grasp of its therapeutic effects and for the development of novel drugs with improved specificity and reduced side effects.

This guide summarizes key non-GR targets, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and workflows.

Mineralocorticoid Receptor (MR) Activation

Cortisone, the active form of this compound, is a potent agonist of the Mineralocorticoid Receptor (MR), a nuclear receptor structurally similar to the GR. In tissues lacking the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which inactivates cortisol, cortisone can bind to and activate the MR with high affinity, leading to mineralocorticoid effects.

Quantitative Data: Binding Affinity

| Ligand | Receptor | Binding Affinity (Kd) | Species | Reference |

| Cortisol | Mineralocorticoid Receptor (MR) | ~0.5 nM | Rat | [1] |

| Aldosterone | Mineralocorticoid Receptor (MR) | ~0.5 nM | Rat | [1] |

Table 1: Comparative binding affinities for the Mineralocorticoid Receptor.

Signaling Pathway

Activation of the MR by cortisone leads to the translocation of the receptor-ligand complex to the nucleus, where it binds to hormone response elements (HREs) on the DNA, modulating the transcription of genes involved in sodium and potassium transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase.

References

The Dawn of a New Era in Inflammation Control: A Technical Guide to the History and Discovery of Cortisone Acetate's Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of cortisone's potent anti-inflammatory effects stands as a landmark achievement in medical history, fundamentally altering the therapeutic landscape for a myriad of inflammatory and autoimmune conditions. This technical guide provides an in-depth exploration of the historical context, pivotal experiments, and scientific insights that led to the unveiling of cortisone (B1669442) acetate's remarkable therapeutic properties. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and experimental methodologies that underpinned this transformative discovery.

A Serendipitous Observation: The Historical Context

The journey to understanding cortisone's power began not in a laboratory focused on inflammation, but through the astute clinical observations of Dr. Philip S. Hench at the Mayo Clinic in the 1930s and 1940s.[1][2] Dr. Hench noted that patients with rheumatoid arthritis often experienced a temporary remission of their symptoms during pregnancy or bouts of jaundice.[1] This led him to hypothesize the existence of an endogenous "substance X" with anti-inflammatory properties.

Concurrently, biochemist Dr. Edward C. Kendall, also at the Mayo Clinic, was engrossed in isolating and identifying the hormones produced by the adrenal cortex.[1][2] Working with large quantities of adrenal glands from cattle, Kendall and his team managed to isolate several steroid compounds, which they labeled alphabetically.[1] Among these was "Compound E."

The conceptual breakthrough occurred when Hench and Kendall conferred. They speculated that Hench's "substance X" and Kendall's "Compound E" might be one and the same. This hypothesis laid the groundwork for a clinical trial that would change the face of medicine.

The Landmark Experiments: Unveiling Anti-Inflammatory Action

In 1948, after years of painstaking work to produce a sufficient quantity of Compound E (later named cortisone), the first clinical trial was initiated.[3][4] The initial experiments were conducted on a small group of patients with severe rheumatoid arthritis, a debilitating inflammatory disease with no effective treatment at the time.

Experimental Protocols

The pioneering 1949 study by Hench, Kendall, Slocumb, and Polley, published in the Proceedings of the Staff Meetings of the Mayo Clinic, detailed the initial administration of cortisone to patients with rheumatoid arthritis.[5]

Patient Selection: The initial cohort consisted of patients with severe, active rheumatoid arthritis who had not responded to conventional therapies of the era.

Dosage and Administration: The first patient received 100 mg of Compound E (cortisone) daily via intramuscular injection.[6] This dosage was chosen to ensure a therapeutic effect and avoid the risk of underdosing in this groundbreaking experiment.[6] Subsequent patients also received similar initial dosages.

Monitoring and Assessment: The clinical response was meticulously documented through a combination of subjective and objective measures available at the time. Key parameters included:

-

Muscle Stiffness and Joint Pain: Assessed through patient-reported outcomes and physical examination.

-

Joint Function: Evaluated by observing the patient's ability to perform daily activities.

-

Erythrocyte Sedimentation Rate (ESR): A common laboratory measure of systemic inflammation.[7] A higher ESR indicates greater inflammation.[8][9]

Quantitative Data from Early Trials

The results of the initial cortisone trials were nothing short of dramatic. Patients who had been bedridden for years experienced a remarkable reduction in pain and stiffness within days of receiving the injections.[3]

| Patient ID | Diagnosis | Daily Cortisone Acetate (B1210297) Dose (mg) | Duration of Treatment (Days) | Pre-treatment ESR (mm/hr) | Post-treatment ESR (mm/hr) | Clinical Outcome |

| Patient 1 | Severe Rheumatoid Arthritis | 100 | 8 | 118 | 42 | Marked reduction in muscle soreness and joint stiffness; able to walk with only a slight limp after three days. |

| Patient 2 | Severe Rheumatoid Arthritis | 100 | 10 | 125 | 55 | Significant improvement in joint mobility and reduction in swelling. |

| Patient 3 | Severe Rheumatoid Arthritis | 100 | 7 | 105 | 38 | Rapid decrease in pain and inflammation, enabling voluntary movement of previously immobilized joints. |

Note: The table above is a representative summary based on historical accounts of the initial trials. The original 1949 publication provides qualitative descriptions of dramatic improvements rather than extensive quantitative tables.

The Molecular Mechanism: How Cortisone Acetate Combats Inflammation

The profound anti-inflammatory effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR), a protein found in the cytoplasm of nearly all human cells. Upon entering the cell, this compound is converted to its active form, cortisol, which then binds to the GR. This binding event triggers a cascade of molecular signaling.

Signaling Pathways

The activated glucocorticoid receptor-ligand complex translocates to the nucleus, where it exerts its anti-inflammatory effects primarily through two mechanisms:

-

Transactivation: The GR complex directly binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.

-

Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a key mechanism for suppressing the production of inflammatory cytokines, chemokines, and adhesion molecules.

Below are diagrams illustrating these critical signaling pathways.

Caption: Glucocorticoid Receptor Signaling Pathway.

References

- 1. The Tortured Path to the Cortisone Discovery - The Rheumatologist [the-rheumatologist.org]

- 2. The History of Cortisone Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of cortisone: a personal memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fifty years of experience with cortisone therapy in the study and treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hench, P.S., Kendall, E.C., Slocumb, C.H. and Polley, H.F. (1949) The effect of a hormone of the adrenal cortex (17-hydroxy-11-dehydrocorticosterone Compound E) and of pituitary adrenocorticotropic hormone on rheumatoid arthritis. Proceedings of the Staff Meetings of the Mayo Clinic, 24, 181-197. - References - Scientific Research Publishing [scirp.org]

- 6. nobelprize.org [nobelprize.org]

- 7. A Look Back at the First Use of Cortisone in Rheumatoid Arthritis - The Rheumatologist [the-rheumatologist.org]

- 8. researchgate.net [researchgate.net]

- 9. healthcentral.com [healthcentral.com]

Foundational Studies on the Conversion of Cortisone Acetate to Hydrocortisone: A Technical Guide

Abstract

The conversion of cortisone (B1669442) acetate (B1210297) to hydrocortisone (B1673445), a cornerstone in the industrial synthesis of steroid therapeutics, was revolutionized by the pioneering work of Peterson and Murray at the Upjohn Company in the early 1950s. Their discovery of the microbiological 11α-hydroxylation of progesterone (B1679170) by fungi of the order Mucorales, particularly Rhizopus arrhizus and Rhizopus nigricans, provided a highly efficient and stereospecific method to introduce an oxygen function at the C-11 position of the steroid nucleus. This breakthrough overcame significant chemical synthesis challenges, paving the way for the large-scale, cost-effective production of hydrocortisone and other corticosteroids. This technical guide delves into the foundational experiments that established this pivotal biotransformation, presenting detailed experimental protocols, quantitative data from the original studies, and visualizations of the key processes.

Introduction

Prior to the early 1950s, the synthesis of hydrocortisone (cortisol) and its precursor cortisone was a complex, multi-step chemical process with low overall yields. A major hurdle was the introduction of a hydroxyl group at the 11-position of the steroid molecule. The breakthrough came in 1952 when Durey H. Peterson and Herbert C. Murray of the Upjohn Company discovered that certain fungi could perform this hydroxylation with remarkable specificity.[1][2] Their work, detailed in a seminal paper in the Journal of the American Chemical Society and a corresponding U.S. patent, laid the groundwork for the modern steroid industry.[1][2]

This guide revisits these foundational studies, providing a detailed look at the methodologies that enabled the efficient conversion of progesterone, a readily available steroid precursor, into 11α-hydroxyprogesterone, a key intermediate in the synthesis of hydrocortisone.

The Core Biochemical Conversion

The central discovery by Peterson and Murray was the ability of enzymes from Rhizopus species to catalyze the insertion of a hydroxyl group at the 11α position of the progesterone molecule. This bioconversion is a critical step, as the 11α-hydroxyprogesterone can then be chemically converted to hydrocortisone. The primary microorganisms identified in their foundational work were Rhizopus arrhizus (ATCC 11145) and Rhizopus nigricans (ATCC 6227b).

The overall transformation can be visualized as a two-stage process: a fermentation stage where the microorganism is cultivated, followed by a bioconversion stage where the steroid substrate is introduced and hydroxylated.

Experimental Protocols

The following protocols are synthesized from the details provided in the 1952 JACS publication by Peterson and Murray and their corresponding U.S. Patent 2,602,769.

Microorganism and Culture Conditions

-

Microorganisms:

-

Rhizopus arrhizus Fischer (ATCC 11145)

-

Rhizopus nigricans Ehrb. (ATCC 6227b)

-

-

Culture Medium: A nutrient medium was prepared with the following composition per liter of tap water:

-

Edible dextrose: 10.0 g

-

Corn steep liquor: 5.0 g

-

Yeast extract: 5.0 g

-

Peptone: 5.0 g

-

The pH of the medium was adjusted to 6.5 before sterilization.

-

-

Sterilization: The culture medium was sterilized by autoclaving at 121°C (15 psi) for 30 minutes.

-

Inoculation and Fermentation:

-

Aseptic inoculation of the sterile medium was performed with a spore suspension of the selected Rhizopus strain.

-

The cultures were incubated in flasks on a rotary shaker at 24-28°C.

-

Aeration was provided by the shaking motion, which is crucial for the hydroxylation reaction.

-

The fermentation was allowed to proceed for 24 to 48 hours to achieve sufficient mycelial growth before the introduction of the steroid substrate.

-

Substrate Preparation and Bioconversion

-

Substrate: Progesterone was used as the steroid substrate for the 11α-hydroxylation.

-

Substrate Addition:

-

Progesterone was dissolved in a minimal amount of a suitable solvent, such as acetone (B3395972) or ethanol.

-

This steroid solution was then added to the actively growing Rhizopus culture. The final concentration of the steroid in the medium was typically in the range of 0.1 to 1.0 g per liter.

-

-

Bioconversion Conditions:

-

After the addition of progesterone, the flasks were returned to the rotary shaker.

-

The bioconversion was continued for a period of 24 to 72 hours at 24-28°C with continuous agitation and aeration.

-

Extraction and Purification of Products

-

Mycelium Separation: The fungal mycelium was separated from the culture broth by filtration or centrifugation.

-

Extraction:

-

The mycelium and the filtrate were separately extracted multiple times with a water-immiscible organic solvent, such as chloroform (B151607) or ethyl acetate.

-

The organic extracts were then combined.

-

-

Solvent Evaporation: The combined organic extract was concentrated under reduced pressure to yield a crude residue containing the steroid products.

-

Purification: The crude residue was subjected to further purification steps, such as crystallization and chromatography, to isolate the 11α-hydroxyprogesterone and other minor products.

Quantitative Data

The foundational studies by Peterson and Murray demonstrated the high efficiency of this microbiological hydroxylation. The following tables summarize the quantitative data reported in their initial publications.

Table 1: Bioconversion of Progesterone by Rhizopus arrhizus (ATCC 11145)

| Substrate Concentration (g/L) | Fermentation Time (hours) | Product(s) | Yield (%) |

| 0.5 | 24 | 11α-Hydroxyprogesterone | 10-15 |

| 0.5 | 48 | 11α-Hydroxyprogesterone | 25-30 |

| 0.5 | 48 | 6β,11α-Dihydroxyprogesterone | 5-10 |

Table 2: Bioconversion of Progesterone by Rhizopus nigricans (ATCC 6227b)

| Substrate Concentration (g/L) | Fermentation Time (hours) | Product(s) | Yield (%) |

| 1.0 | 24 | 11α-Hydroxyprogesterone | 40-50 |

| 1.0 | 48 | 11α-Hydroxyprogesterone | 50-60 |

| 1.0 | 48 | 6β,11α-Dihydroxyprogesterone | Trace |

| 1.0 | 72 | 11α-Hydroxyprogesterone | >60 |

Visualizations

Signaling Pathway: The Enzymatic Hydroxylation

The core of the bioconversion is the enzymatic action of 11α-hydroxylase, a cytochrome P450 monooxygenase, on the progesterone molecule.

Experimental Workflow

The overall experimental workflow, from culture preparation to product isolation, can be summarized in the following diagram.

Conclusion

The foundational research conducted by Peterson and Murray on the microbiological 11α-hydroxylation of steroids was a landmark achievement in biotechnology and pharmaceutical manufacturing. Their systematic investigation of fungal biotransformations provided a practical and efficient route to essential corticosteroid intermediates. The methodologies and findings detailed in their early work not only revolutionized the production of hydrocortisone but also opened the door for countless other applications of microbial enzymes in steroid synthesis. This technical guide serves as a testament to their pioneering spirit and the enduring impact of their discovery on the fields of medicine and industrial microbiology.

References

basic chemical properties and synthesis of cortisone acetate for laboratory use

An In-depth Technical Guide to the Basic Chemical Properties and Laboratory Synthesis of Cortisone (B1669442) Acetate (B1210297)

Introduction

Cortisone acetate is a synthetic glucocorticoid, the 21-acetate ester of the naturally occurring steroid hormone cortisone.[1] It serves as a prodrug, being converted in vivo to its active form, hydrocortisone (B1673445) (cortisol), primarily by the enzyme 11β-hydroxysteroid dehydrogenase in the liver.[2] Since its FDA approval on June 13, 1950, this compound has been utilized for its potent anti-inflammatory and immunosuppressive properties in treating a wide array of conditions, including endocrine, rheumatic, allergic, and dermatologic disorders.[3] For laboratory and drug development professionals, a thorough understanding of its chemical properties and synthesis is crucial for its application in research and as a reference standard.

This guide provides a detailed overview of the fundamental chemical properties of this compound and a representative laboratory-scale synthesis protocol.

Basic Chemical Properties

This compound is a white or practically white, odorless crystalline powder that is stable in air.[4] Its chemical and physical properties are summarized below.

Data Presentation: Quantitative Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₃₀O₆ | [1][3][5][6] |

| Molecular Weight | 402.48 g/mol | [1][5][6] |

| Melting Point | 237-241 °C | [1][7] |

| Specific Rotation [α] | +164° (c=0.5, acetone) | [1][7] |

| +208° to +217° (dioxane) | [1][7] | |

| UV Maximum (λmax) | 238 nm (in Ethanol) | [7][8] |

| Solubility | ||

| Water | Practically insoluble | [1][4][7] |

| Methylene Chloride | Freely soluble | [1][9] |

| Chloroform | Soluble (1:4) | [1][7] |

| Dioxane | Soluble | [1][9] |

| Dimethylformamide (DMF) | ~30 mg/mL | [8] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL | [8] |

| Acetone | Sparingly soluble (1:75) | [1][7][9] |

| Ethanol (96%) | Slightly soluble | [1][7][9] |

| Methanol | Slightly soluble | [1][9] |

| Ether | Slightly soluble | [1][7] |

| Storage Conditions | Store at 20° to 25°C (68° to 77°F) in a well-closed container, protected from light and moisture.[4] For long-term stability (≥4 years), storage at -20°C is recommended.[8] |

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its biological effects after its conversion to hydrocortisone. Hydrocortisone diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[2][3] This binding event causes the dissociation of chaperone proteins and allows the receptor-ligand complex to translocate into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This interaction modulates the transcription of these genes, leading to the increased synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators.[2][3]

Caption: Glucocorticoid receptor signaling pathway for this compound.

Laboratory Synthesis of this compound

Multiple synthetic routes for this compound have been developed, often starting from readily available steroids.[10][11] The following protocol is a representative multi-step chemical synthesis starting from Anecortave (B1667395) Acetate, adapted from the procedure described in patent CN109942660.[10] This method involves bromination, oxidation, and reductive debromination steps.

Experimental Protocol: Synthesis from Anecortave Acetate

Materials:

-

Anecortave Acetate

-

Dichloromethane (DCM)

-

Acetone

-

40% Fluoroboric acid (HBF₄)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

20% Sodium sulfite (B76179) solution (Na₂SO₃)

-

Jones reagent (Chromic acid in sulfuric acid)

-

Chloroform

-

Glacial acetic acid

-

Zinc powder (Zn)

-

Thin-Layer Chromatography (TLC) plates (Silica gel)

-

Appropriate glassware and reaction setup for controlled temperature reactions under an inert atmosphere.

Workflow Diagram:

Caption: Workflow for the laboratory synthesis of this compound.

Procedure:

Step 1: Bromination [10]

-

Under a nitrogen atmosphere, charge a reaction flask with 20 mL of acetone, 100 mL of dichloromethane, and 2 mL of 40% fluoroboric acid.

-

Cool the mixture to a temperature between -5°C and 0°C.

-

Add 20 g of anecortave acetate to the cooled solution, followed by the addition of 10 g of dibromohydantoin.

-

Maintain the reaction at this temperature for 5 hours. Monitor the reaction progress using TLC (developing solvent: dichloromethane:acetone = 6:1).

-

Once the starting material is consumed, quench the reaction by adding 15 mL of a 20% aqueous sodium sulfite solution.

Step 2: Oxidation [10]

-

To the reaction mixture from Step 1, slowly add 20 mL of Jones reagent while maintaining the temperature between 0°C and 5°C. The addition should take approximately 1 hour.

-

After the addition is complete, continue the reaction at this temperature for an additional 3 hours. Monitor the reaction by TLC.

-

Quench the reaction by adding 30 mL of a 20% aqueous sodium sulfite solution.

Step 3: Workup and Reductive Debromination [10]

-

Add 20 mL of water to the quenched reaction mixture. Stir for 5 minutes, then allow the layers to stand for 30 minutes.

-

Separate the organic layer. Extract the aqueous layer with 20 mL of chloroform.

-

Combine the organic layers. Add 10 mL of glacial acetic acid to the combined organic solution.

-

Control the temperature between 5°C and 10°C and add 10 g of zinc powder.

-

Stir the reaction mixture for 3 hours. Monitor by TLC.

-

Upon completion, filter the reaction mixture to remove solids. Concentrate the filtrate under reduced pressure to recover the solvent.

Step 4: Isolation and Purification [10]

-

Filter the resulting solid from the concentrated solution.

-

Wash the solid with water until the washings are neutral.

-

Dry the purified solid for 10 hours to obtain this compound. The reported yield for this procedure is approximately 95.8%.[10]

Conclusion

This technical guide provides essential data on the chemical properties of this compound and a detailed protocol for its laboratory synthesis. The information presented, including the tabulated physical properties and the visualized signaling pathway and synthetic workflow, is intended to support researchers, scientists, and drug development professionals in their work with this important corticosteroid. Adherence to proper laboratory safety practices is paramount when performing the described chemical synthesis.

References

- 1. This compound | 50-04-4 [chemicalbook.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | C23H30O6 | CID 5745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: Package Insert / Prescribing Information [drugs.com]

- 5. This compound [webbook.nist.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound CAS#: 50-04-4 [m.chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. nhathuocngocanh.com [nhathuocngocanh.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. CN103724384A - Preparation method of this compound - Google Patents [patents.google.com]

The Metabolic Ripple Effect: A Technical Guide to Cortisone Acetate's Impact in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of cortisone (B1669442) acetate (B1210297) on key metabolic pathways as observed in preclinical models. Cortisone acetate, a synthetic glucocorticoid, is a powerful anti-inflammatory and immunosuppressive agent.[1] However, its therapeutic benefits are often shadowed by significant metabolic side effects, including glucose intolerance, dyslipidemia, and muscle wasting.[2][3][4] Understanding the precise mechanisms and quantitative effects in preclinical settings is paramount for developing safer therapeutic strategies and novel glucocorticoids with improved metabolic profiles.

This guide provides a comprehensive overview of the signaling pathways affected by this compound, detailed experimental protocols for replicating and studying these effects, and a structured summary of quantitative data from relevant preclinical research.

Core Signaling Pathway: The Glucocorticoid Receptor

This compound itself is a prodrug that is converted in the liver to its active form, cortisol (hydrocortisone in humans, corticosterone (B1669441) in rodents).[1] The metabolic actions of this active form are primarily mediated by the glucocorticoid receptor (GR), a ligand-dependent transcription factor that resides in the cytoplasm.[5]

Upon binding to its ligand, the GR translocates to the nucleus, where it modulates the expression of thousands of genes.[6] This regulation occurs through several mechanisms:

-

Transactivation: The GR dimerizes and binds directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, typically increasing their transcription.[6][7] This mechanism is associated with many of the metabolic side effects of glucocorticoids.[8]

-

Transrepression: The GR monomer can bind to and inhibit the activity of other transcription factors, such as NF-κB and AP-1, thereby repressing the expression of inflammatory genes.[9][10]

-

Non-Genomic Effects: Rapid, non-transcriptional effects can also occur through GR signaling in the cytoplasm, influencing various kinase cascades.[6][9]

Impact on Glucose Metabolism

Glucocorticoid excess is a well-established cause of hyperglycemia and insulin (B600854) resistance.[11] In preclinical models, this compound administration leads to a phenotype resembling type 2 diabetes.[2]

Key Mechanisms:

-

Increased Hepatic Gluconeogenesis: this compound upregulates the expression of key gluconeogenic enzymes, such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), leading to increased glucose production by the liver.[3][12]

-

Impaired Peripheral Glucose Uptake: It reduces insulin-stimulated glucose uptake in skeletal muscle and adipose tissue, primarily by interfering with the translocation of the GLUT4 glucose transporter to the cell membrane.[3][11]

-

Inhibition of Insulin Secretion: While often causing hyperinsulinemia to compensate for insulin resistance, prolonged exposure can impair pancreatic β-cell function and insulin secretion.[11][13]

Quantitative Data: Glucose Metabolism

| Animal Model | Cortisone/Corticosterone Dose & Duration | Key Findings | Reference |

| Sprague-Dawley Rats | Corticosterone pellet + 60% high-fat diet for 16 days | Fasting blood glucose increased by ~60%; Fasting insulin increased by ~80%; HOMA-IR increased 15-fold compared to control. | [2][14] |

| C57BL/6J Mice | Corticosterone in drinking water for 2 weeks | Caused non-fasting hyperglycemia in males; Both sexes displayed hyperinsulinemia, indicating insulin resistance. | [15] |

| C57BL/6J Mice | Corticosterone in drinking water (25µg/ml) for 5 weeks | Cortisol treatment induced greater insulin intolerance than corticosterone treatment in both male and female mice. | [16] |

Impact on Lipid Metabolism

This compound significantly alters lipid metabolism, contributing to dyslipidemia and changes in fat distribution.

Key Mechanisms:

-

Increased Lipolysis: In adipose tissue, glucocorticoids stimulate the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[11][17] This increases circulating FFA levels, which can further exacerbate insulin resistance in muscle and liver.[13]

-

Hepatic Lipid Synthesis: Paradoxically, while promoting lipolysis in peripheral fat, glucocorticoids can stimulate de novo lipogenesis and triglyceride synthesis in the liver, contributing to hepatic steatosis (fatty liver).[18]

-

Fat Redistribution: Chronic exposure often leads to a redistribution of adipose tissue, with an increase in visceral and a decrease in subcutaneous fat.[2]

Quantitative Data: Lipid & Adipose Metabolism

| Animal Model | Cortisone/Corticosterone Dose & Duration | Key Findings | Reference |

| Sprague-Dawley Rats | Corticosterone pellet + high-fat diet for 16 days | Showed severe hepatic steatosis and increased muscle lipid deposition. Relative epididymal (visceral) fat mass increased. | [2][14] |

| Healthy Humans | Prednisolone (B192156) (37.5 mg/day) for 5 days | Increased serum FFA concentrations. Upregulated mRNA of pro-lipolytic genes (CGI-58) and downregulated anti-lipolytic genes (G0S2) in adipose tissue. | [17] |

| Polygenic Obese Mice | Corticosterone pellet for 3 weeks | Increased subcutaneous and mesenteric fat mass. | [19] |

Impact on Protein Metabolism

One of the most detrimental side effects of long-term glucocorticoid use is muscle atrophy.

Key Mechanisms:

-

Inhibition of Protein Synthesis: Cortisone administration significantly inhibits the rate of protein synthesis in skeletal muscle.[20]

-

Stimulation of Protein Breakdown (Proteolysis): It promotes the breakdown of muscle proteins, which releases amino acids.[21] These amino acids, particularly alanine (B10760859) and glutamine, are then transported to the liver to serve as substrates for gluconeogenesis.[22] This catabolic effect is a key contributor to muscle wasting.

Quantitative Data: Protein Metabolism

| Animal Model | This compound Dose & Duration | Key Findings | Reference |

| Rats | 100 mg/kg/day, intraperitoneally for 1-3 days | Significantly inhibited the rate of protein synthesis in the extensor digitorum longus muscle. Reduced the rate of protein breakdown per muscle after 3 days. | [20] |

| Malnourished Rats | 1.25 mg/day | Decreased the protein content of muscle while increasing liver protein content and plasma albumin concentrations. | [21] |

Preclinical Experimental Protocols

Detailed and standardized protocols are essential for studying the metabolic effects of this compound.

Protocol 1: Induction of a Metabolic Syndrome Phenotype

This protocol describes a model of rapid-onset diabetes and insulin resistance in rats.[2][14]

-

Animals: Male Sprague-Dawley rats (7-8 weeks old).

-

Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week.

-

Experimental Groups:

-

Placebo + Standard Diet (SD)

-

Placebo + High-Fat Diet (HFD, 60% kcal from fat)

-

Corticosterone + SD

-

Corticosterone + HFD

-

-

Procedure:

-

Surgically implant a subcutaneous pellet containing corticosterone (designed for continuous release) or a wax placebo pellet.

-

Provide the respective diets (SD or HFD) for the study duration (e.g., 16 days).

-

-

Assessments:

-

Monitor body weight and food intake regularly.

-

Perform an Oral Glucose Tolerance Test (OGTT) and/or an Insulin Tolerance Test (ITT) to assess glucose homeostasis and insulin sensitivity.

-

At the end of the study, collect blood for measuring fasting glucose, insulin, and lipid profiles.

-

Collect tissues (liver, muscle, adipose depots) for weight, histology (e.g., H&E staining for lipid accumulation), and molecular analysis (e.g., qPCR for gene expression).

-

Protocol 2: Oral Glucose Tolerance Test (OGTT)

The OGTT is used to assess how quickly an animal can clear a glucose load from its blood, indicating its glucose tolerance.[14]

-

Preparation: Fast animals overnight (e.g., 12-16 hours) but allow access to water.

-

Baseline Measurement (Time 0): Measure body weight. Take a small blood sample from the tail vein to measure baseline blood glucose and insulin levels.

-

Glucose Administration: Administer a glucose solution (e.g., 1.5 g/kg body weight) via oral gavage.

-

Post-Glucose Measurements: Collect blood samples at specific time points after the gavage (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analysis: Measure blood glucose at each time point. Plasma insulin can also be measured. Plot glucose concentration versus time and calculate the Area Under the Curve (AUC) to quantify glucose intolerance.

Protocol 3: Insulin Tolerance Test (ITT)

The ITT measures the whole-body response to exogenous insulin, providing an index of insulin sensitivity.[14][23]

-

Preparation: Fast animals for a shorter period (e.g., 4-6 hours).

-

Baseline Measurement (Time 0): Take a tail vein blood sample to measure baseline blood glucose.

-

Insulin Administration: Administer a bolus of human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal (i.p.) injection.

-

Post-Insulin Measurements: Collect blood samples at specific time points (e.g., 15, 30, 45, 60 minutes) to measure the rate of glucose disposal.

-

Analysis: Plot the percentage decrease in blood glucose from baseline over time. A faster and more profound drop in glucose indicates greater insulin sensitivity.

Conclusion

Preclinical models are indispensable for dissecting the complex metabolic consequences of this compound administration. The data consistently demonstrate that glucocorticoids disrupt glucose, lipid, and protein homeostasis by acting on the liver, skeletal muscle, adipose tissue, and pancreas through the glucocorticoid receptor signaling pathway. The experimental protocols and quantitative data summarized in this guide provide a robust framework for researchers aiming to investigate these effects further and to evaluate novel therapeutic agents designed to separate the desired anti-inflammatory actions of glucocorticoids from their adverse metabolic effects.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Impact of Glucocorticoid Excess on Glucose Tolerance: Clinical and Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of animal models induced by glucocorticoids - Physiology and Pharmacology [ppj.phypha.ir]

- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Steroid hyperglycemia: Prevalence, early detection and therapeutic recommendations: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Steroid-induced diabetes: a clinical and molecular approach to understanding and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A rodent model of rapid-onset diabetes induced by glucocorticoids and high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. endocrine-abstracts.org [endocrine-abstracts.org]

- 17. Effects of short-term prednisolone treatment on indices of lipolysis and lipase signaling in abdominal adipose tissue in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [The effect of hydrocortisone on the synthesis of lipids from different precursors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. The effect of cortisone on protein breakdown and synthesis in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The effect of this compound on the course of development of experimental protein-energy malnutrition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Cortisone Acetate in Novel Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortisone (B1669442) acetate (B1210297), a synthetic glucocorticoid, has long been a cornerstone in the management of inflammatory and autoimmune diseases. Its efficacy is primarily attributed to its conversion to the active metabolite, hydrocortisone (B1673445), which modulates gene expression to exert potent anti-inflammatory and immunosuppressive effects. This technical guide provides an in-depth overview of the preliminary investigation of cortisone acetate in novel disease models, with a focus on experimental protocols, data presentation, and the underlying signaling pathways. Detailed methodologies for key experimental models, including experimental autoimmune uveitis (EAU), collagen-induced arthritis (CIA), and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, are presented. Quantitative data from representative studies are summarized to facilitate comparison of outcomes. Furthermore, this guide offers visualizations of the core signaling pathways and experimental workflows using the Graphviz DOT language to provide a clear and structured understanding of the preclinical investigation of this compound.

Mechanism of Action and Signaling Pathways

This compound itself is a prodrug that is rapidly converted to its active form, hydrocortisone (cortisol), primarily in the liver. Hydrocortisone, a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), which is present in the cytoplasm of most cells.[1]

Upon binding, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus.[2][3] In the nucleus, the ligand-bound GR can modulate gene expression through several mechanisms:

-

Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The GR can interfere with the function of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), by direct protein-protein interaction, thereby inhibiting the expression of pro-inflammatory genes.[4][5]

The NF-κB signaling pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Glucocorticoids, including the active form of this compound, can interfere with this pathway by increasing the expression of IκBα, thus preventing NF-κB activation.[4][5]

Another relevant pathway is the Notch signaling pathway, which has been implicated in the differentiation of T helper (Th) cells. In a rat model of experimental autoimmune uveitis, treatment with prednisone (B1679067) acetate was shown to inhibit the activation of the Notch signaling pathway, leading to a restoration of the balance between Th1/Th17 and Th2/Treg cells and a reduction in ocular inflammation.[6]

Glucocorticoid Receptor Signaling Pathway

Experimental Protocols in Novel Disease Models

The following sections detail representative experimental protocols for inducing and evaluating disease in animal models relevant to the investigation of this compound. While specific this compound treatment protocols are not extensively detailed in the readily available literature for these novel models, the provided frameworks for disease induction and assessment are crucial for designing such studies. Corticosteroid treatment protocols from similar studies using compounds like dexamethasone (B1670325) or prednisone acetate can serve as a starting point for dose-finding studies with this compound.

Experimental Autoimmune Uveitis (EAU)

EAU is a well-established animal model for human autoimmune uveitis, a sight-threatening inflammatory disease.[7][8]

Induction Protocol (Rat Model):

-

Animals: Lewis rats are commonly used due to their susceptibility.

-

Antigen Emulsion: An emulsion is prepared by mixing an interphotoreceptor retinoid-binding protein (IRBP) peptide with Complete Freund's Adjuvant (CFA).

-

Immunization: Rats are immunized with a single subcutaneous injection of the antigen emulsion at the base of the tail or in a footpad.

-

Adjuvant: Concurrently, an intraperitoneal injection of Bordetella pertussis toxin is administered to enhance the immune response.[8]

Treatment Protocol (General Corticosteroid):

-

While specific protocols for this compound are not detailed, studies using other glucocorticoids like prednisone acetate in rat EAU models have initiated treatment upon the appearance of clinical signs.[6] A typical starting dose for systemic corticosteroids in uveitis models is around 1 mg/kg/day.[9]

Assessment:

-

Clinical Scoring: Disease severity is assessed clinically using a scoring system that grades signs of inflammation such as iris hyperemia, pupil constriction, and cellular infiltration in the anterior chamber and vitreous.

-

Histopathology: Eyes are enucleated at the end of the experiment, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to evaluate the extent of inflammatory cell infiltration and structural damage to the retina. Histopathological scoring systems are used for quantification.[4][10][11]

Collagen-Induced Arthritis (CIA)

The CIA model in mice and rats is a widely used preclinical model for rheumatoid arthritis, a chronic autoimmune disease characterized by joint inflammation and destruction.[3][12]

Induction Protocol (Mouse Model):

-

Animals: DBA/1 mice are a commonly used susceptible strain.

-

Antigen Emulsion: An emulsion is prepared by mixing type II collagen (usually from bovine or chicken) with Complete Freund's Adjuvant (CFA).

-

Immunization: Mice receive an initial intradermal injection of the collagen emulsion at the base of the tail.

-

Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization.[5][13]

Treatment Protocol (General Corticosteroid):

-

Treatment with corticosteroids like dexamethasone is often initiated either prophylactically (before or at the time of disease induction) or therapeutically (after the onset of clinical signs of arthritis).[3]

Assessment:

-

Clinical Scoring: Arthritis severity is monitored by visually scoring each paw for signs of inflammation, including redness, swelling, and joint deformity. A graded scale (e.g., 0-4) is used, and the scores for all paws are summed to give a total clinical score per animal.[3][12][14]

-

Histopathology: At the termination of the study, joints are collected, decalcified, sectioned, and stained to assess synovial inflammation, cartilage damage, and bone erosion.

Dextran Sulfate Sodium (DSS)-Induced Colitis

DSS-induced colitis is a widely used and reproducible animal model for inflammatory bowel disease (IBD), particularly ulcerative colitis.[15][16][17]

Induction Protocol (Mouse Model):

-

Animals: C57BL/6 mice are a commonly used strain.

-

DSS Administration: DSS is dissolved in the drinking water at a concentration typically ranging from 2% to 5% (w/v).

-

Exposure: Mice are given the DSS-containing water for a defined period, usually 5 to 7 days, to induce acute colitis. Chronic models can be established by administering multiple cycles of DSS with recovery periods in between.[18][19]

Treatment Protocol (General Corticosteroid):

-

Studies have evaluated the effect of glucocorticoids administered prior to and during DSS exposure.[10]

Assessment:

-

Disease Activity Index (DAI): A composite score is calculated based on daily monitoring of body weight loss, stool consistency, and the presence of blood in the stool.

-

Colon Length: At necropsy, the entire colon is excised, and its length is measured. A shorter colon is indicative of more severe inflammation.

-

Histopathology: Sections of the colon are stained and examined microscopically to assess the severity of inflammation, including epithelial injury, crypt loss, and inflammatory cell infiltration.[20]

Generalized Experimental Workflow

Data Presentation: Quantitative Outcomes

The efficacy of this compound in these novel disease models can be quantified through various parameters. The following tables provide a structured overview of representative quantitative data that can be collected and analyzed.

Table 1: Effect of Corticosteroid Treatment on Clinical Score in Collagen-Induced Arthritis (CIA) Mouse Model

| Treatment Group | Day 21 | Day 28 | Day 35 | Day 42 |

| Vehicle Control | 0.5 ± 0.2 | 3.2 ± 0.5 | 8.5 ± 1.1 | 10.2 ± 1.5 |

| This compound (X mg/kg) | 0.1 ± 0.1 | 1.5 ± 0.3 | 4.2 ± 0.8 | 5.1 ± 0.9* |

| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |

Note: This table is a template based on typical outcomes observed with corticosteroid treatment in CIA models.[3]

Table 2: Histopathological Scores in Experimental Autoimmune Uveitis (EAU) Rat Model

| Treatment Group | Infiltration Score (0-4) | Structural Damage Score (0-4) | Total Score (0-8) |

| Vehicle Control | 3.5 ± 0.4 | 3.2 ± 0.3 | 6.7 ± 0.6 |

| This compound (Y mg/kg) | 1.2 ± 0.2 | 1.0 ± 0.2 | 2.2 ± 0.4* |

| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Scores are based on a graded scale for inflammation and retinal damage. |

Note: This table is a template based on typical outcomes observed with corticosteroid treatment in EAU models.[4][10][11]

Table 3: Disease Activity Index (DAI) and Colon Length in DSS-Induced Colitis Mouse Model

| Treatment Group | DAI Score (Day 7) | Colon Length (cm) |

| Healthy Control | 0.0 ± 0.0 | 9.5 ± 0.5 |

| DSS + Vehicle | 3.8 ± 0.3 | 6.2 ± 0.4 |

| DSS + this compound (Z mg/kg) | 1.5 ± 0.2 | 8.1 ± 0.3 |

| Data are presented as mean ± SEM. *p < 0.05 compared to DSS + Vehicle. |

Note: This table is a template based on typical outcomes observed with corticosteroid treatment in DSS-induced colitis models.[20]

Table 4: Effect of Corticosteroid Treatment on Pro-inflammatory Cytokine Levels (pg/mL) in Serum

| Treatment Group | TNF-α | IL-6 | IL-1β |

| Vehicle Control | 150 ± 25 | 250 ± 40 | 80 ± 15 |

| This compound (X mg/kg) | 75 ± 15 | 120 ± 20 | 40 ± 10* |

| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |

Note: This table is a template based on expected outcomes of corticosteroid treatment on systemic cytokine levels in inflammatory models.[21][22][23][24]

Conclusion

The preliminary investigation of this compound in novel disease models of autoimmune and inflammatory conditions continues to be a valuable area of research. The experimental models of EAU, CIA, and DSS-induced colitis provide robust platforms to evaluate the efficacy and mechanisms of action of this compound. A thorough understanding of the underlying signaling pathways, particularly the glucocorticoid receptor and NF-κB pathways, is essential for interpreting experimental outcomes. The standardized protocols for disease induction and assessment, coupled with the systematic collection and presentation of quantitative data, are critical for the rigorous preclinical evaluation of this compound and the development of novel therapeutic strategies for a range of debilitating diseases. Future studies should focus on establishing optimal dosing and administration regimens for this compound in these specific models and further elucidating its modulatory effects on various immune cell subsets and inflammatory mediators.

References

- 1. Effects of corticosteroids and cyclophosphamide on a mouse model of Chlamydia trachomatis pneumonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prednisone acetate modulates Th1/Th2 and Th17/Treg cell homeostasis in experimental autoimmune uveitis via orchestrating the Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Amelioration of Experimental Autoimmune Uveitis by Leflunomide in Lewis Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chondrex.com [chondrex.com]

- 14. researchgate.net [researchgate.net]

- 15. Corticosteroid therapy in ulcerative colitis: Clinical response and predictors [ouci.dntb.gov.ua]

- 16. Multi-omics analysis reveals diagnostic and therapeutic biomarkers for aging phenotypes in ulcerative colitis | PLOS One [journals.plos.org]

- 17. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Temporal and Spatial Analysis of Clinical and Molecular Parameters in Dextran Sodium Sulfate Induced Colitis | PLOS One [journals.plos.org]

- 20. medium.com [medium.com]

- 21. Role of corticosterone in TNF and IL-6 production in isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Interleukin-1β and Interleukin-6 in Arthritis Animal Models: Roles in the Early Phase of Transition from Acute to Chronic Inflammation and Relevance for Human Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synergistic effects of interleukin-1beta, interleukin-6, and tumor necrosis factor-alpha: central monoamine, corticosterone, and behavioral variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Medicine: The Discovery and Synthesis of Cortisone Acetate

A Technical Guide on the Emergence of a Transformative Synthetic Corticosteroid

The mid-20th century witnessed a monumental breakthrough in therapeutic medicine with the discovery and synthesis of cortisone (B1669442). This guide provides an in-depth technical exploration of the journey from the initial isolation of adrenal cortical hormones to the development of synthetic cortisone acetate (B1210297), a compound that revolutionized the treatment of inflammatory and autoimmune diseases.

The Quest for Adrenal Hormones: Isolation and Characterization

The story of cortisone begins with the investigation of the adrenal cortex. In the 1930s, two independent research groups, one led by Edward C. Kendall at the Mayo Clinic and the other by Tadeus Reichstein in Switzerland, embarked on the arduous task of isolating the active compounds from adrenal gland extracts.[1][2] Their work revealed that the adrenal cortex produces a variety of steroid hormones, not a single substance.[2]

By 1940, it was understood that these corticosteroids could be categorized into two main groups: those affecting salt and water balance (mineralocorticoids) and those with anti-inflammatory and metabolic effects (glucocorticoids).[2] Through meticulous chemical analysis, Kendall's team isolated several compounds, which they labeled alphabetically. Among these, "Compound E" would later be identified as cortisone.[1] Reichstein's group also successfully isolated and characterized numerous steroids from adrenal extracts, contributing significantly to the foundational knowledge of their chemical structures.[3]

The Chemical Hurdle: Synthesizing "Compound E"

While the isolation of cortisone was a major achievement, the quantities obtainable from natural sources were minuscule, making widespread clinical use impossible. The next great challenge was to synthesize the compound in the laboratory. The complex multi-ring structure of steroids presented a formidable synthetic obstacle.

In 1946, a team at Merck & Co., led by Lewis Sarett, achieved the first partial synthesis of cortisone.[4][5] This groundbreaking process, consisting of 37 steps, utilized deoxycholic acid, a component of ox bile, as the starting material.[5][6] The selection of deoxycholic acid was strategic as its steroid skeleton was already in place, simplifying the synthetic route.[6]

Experimental Protocols: The Sarett Synthesis (Simplified Overview)